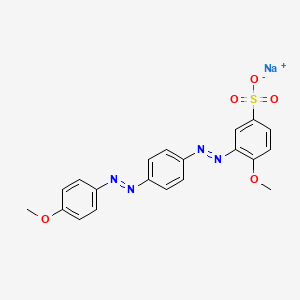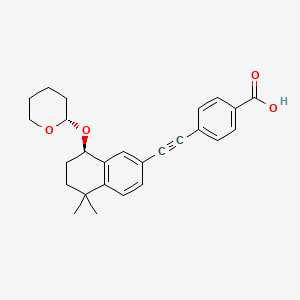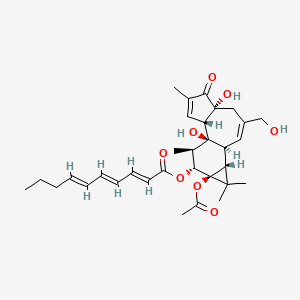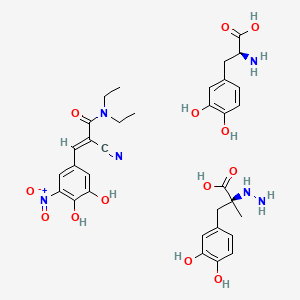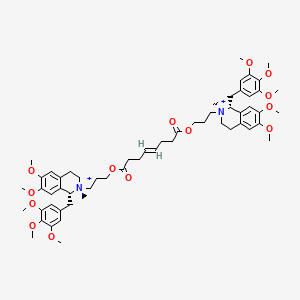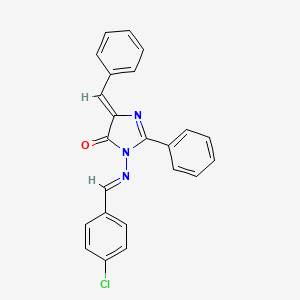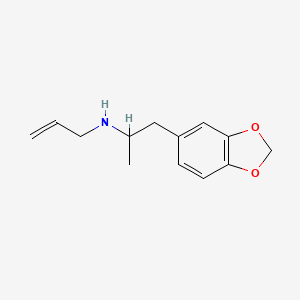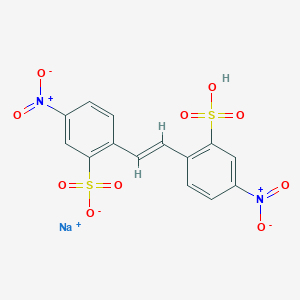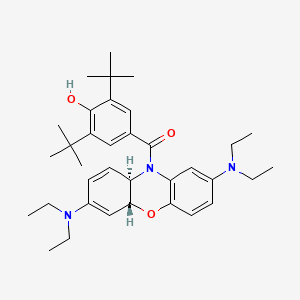
l-Carvyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Carvyl acetate can be synthesized through the esterification of carveol with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Industrial production methods often employ similar esterification processes, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Carvyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carveol and carvone under specific conditions.
Reduction: Reduction reactions can convert carvyl acetate back to carveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carvyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of carvyl acetate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial effects .
Comparación Con Compuestos Similares
Carvyl acetate is similar to other monoterpenoid esters such as:
Linalyl acetate: Known for its floral scent, used in perfumes and aromatherapy.
Geranyl acetate: Has a sweet, fruity aroma, used in flavorings and fragrances.
Propiedades
Número CAS |
913815-70-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12?/m1/s1 |
Clave InChI |
YTHRBOFHFYZBRJ-JHJMLUEUSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1OC(=O)C)C(=C)C |
SMILES canónico |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

